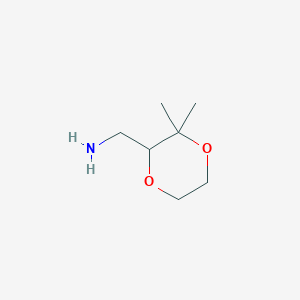

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHVMWOBUMZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine CAS number and molecular weight

This guide details the physicochemical profile, synthesis logic, and medicinal chemistry applications of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine , a specialized heterocyclic building block.

Executive Summary

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS 2413885-03-5 ) is a functionalized saturated heterocycle used primarily in early-stage drug discovery. It serves as a high-value bioisostere for cyclohexyl and piperidinyl amines.

Its structural uniqueness lies in the gem-dimethyl substitution at the C3 position. This substitution serves two critical functions in medicinal chemistry:

-

Conformational Locking: The methyl groups restrict the flexibility of the dioxane ring, potentially reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The steric bulk prevents oxidative metabolism (specifically P450-mediated

-hydroxylation) at the vulnerable C3 position, a common liability in unsubstituted ethers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| CAS Number | 2413885-03-5 | Primary identifier for procurement. |

| IUPAC Name | 1-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | |

| Molecular Formula | ||

| Molecular Weight | 145.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Exact Mass | 145.1103 | |

| LogP (Calc) | ~0.15 | Highly polar; excellent for improving aqueous solubility. |

| TPSA | 44.5 | Favorable for CNS penetration (Blood-Brain Barrier). |

| pKa (Calc) | ~9.6 (Amine) | Typical for primary aliphatic amines. |

| Physical State | Liquid / Low-melting solid | Hygroscopic; often supplied as HCl salt. |

Retrosynthetic Analysis & Manufacturing Logic

The synthesis of 2,3-disubstituted 1,4-dioxanes is non-trivial due to the difficulty of closing the ether ring without polymerization. The most robust industrial route utilizes a Williamson Ether Synthesis strategy coupled with Epoxide Ring Opening .

Core Synthesis Pathway

The synthesis typically proceeds via the construction of a functionalized diol intermediate, followed by cyclization.

-

Precursor Selection: The process begins with 2-bromo-2-methylpropanoate and ethylene glycol (or a protected derivative) to establish the ether linkage and the gem-dimethyl center.

-

Cyclization: Intramolecular displacement of a leaving group (tosylate or halide) closes the 1,4-dioxane ring.

-

Functional Group Interconversion (FGI): The resulting ester or nitrile at the C2 position is reduced (using

or catalytic hydrogenation) to yield the primary amine.

Diagram: Synthetic Logic Flow

Figure 1: Logical retrosynthetic pathway for the construction of the 3,3-dimethyl-1,4-dioxane core.

Applications in Drug Discovery

A. Solubility Enhancement (The "Dioxane Effect")

Replacing a cyclohexane or phenyl ring with a 1,4-dioxane core significantly lowers

-

Oral Bioavailability: Improving solubility in gastric fluids.

-

Clearance: Reducing non-specific protein binding.

B. Metabolic Stability (The "Gem-Dimethyl" Effect)

In standard 1,4-dioxanes, the carbon adjacent to the ether oxygen is susceptible to metabolic oxidation.

-

Mechanism: Cytochrome P450 enzymes abstract a hydride from the

-carbon, leading to hemiacetal formation and ring opening. -

Solution: The 3,3-dimethyl substitution removes the abstractable protons at the most vulnerable site, effectively blocking this metabolic soft spot and extending the compound's half-life (

).

C. Decision Matrix: When to Use

Figure 2: Strategic decision tree for deploying the 3,3-dimethyl-1,4-dioxane scaffold.

Experimental Protocol: Amide Coupling

Standard operating procedure for utilizing this amine in library synthesis.

Objective: Coupling (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (Amine) with a Carboxylic Acid (R-COOH).

Reagents:

-

Amine (HCl salt): 1.0 equiv

-

R-COOH: 1.0 equiv

-

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.0 equiv

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve R-COOH (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at Room Temperature (RT) for 5 minutes to activate the acid.

-

Why: Pre-activation ensures efficient formation of the active ester, reducing racemization risk.

-

-

Addition: Add (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine HCl (0.5 mmol) directly to the reaction vial.

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the consumption of the amine (

peak disappearance). -

Workup: Dilute with EtOAc (15 mL), wash with saturated

(2x), water (1x), and brine (1x). -

Drying: Dry over

, filter, and concentrate in vacuo.

Self-Validation Check:

-

Success Criteria: LC-MS shows a single major peak with mass = MW(Acid) + 145 - 18 (water loss) + 1.

-

Troubleshooting: If conversion is low, switch coupling agent to

(Propylphosphonic anhydride) in EtOAc, which is superior for sterically hindered amines.

References

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for dioxane bioisosteres).

-

PubChem. (2024). 1,4-Dioxan-2-ylmethanamine Analog Data. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine: A Detailed Protocol for Researchers

Introduction: The Significance of Substituted 1,4-Dioxane Scaffolds

The 1,4-dioxane moiety is a prevalent heterocyclic scaffold in a diverse array of biologically active molecules and functional materials. Its unique conformational properties and ability to engage in hydrogen bonding make it a valuable component in medicinal chemistry for the development of novel therapeutics. Specifically, functionalized 1,4-dioxanes are recognized as advanced building blocks in drug discovery.[1] The target molecule of this guide, (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, represents a key intermediate, featuring a primary amine that allows for a multitude of subsequent chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine can be strategically approached through a multi-step sequence. The core of this strategy involves the formation of the 1,4-dioxane ring, followed by the introduction and subsequent reduction of a nitrile group to yield the desired primary amine. This pathway is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

The proposed synthetic workflow is as follows:

Figure 1. Synthetic workflow for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.

Experimental Protocols

Materials and Instrumentation

| Reagent/Solvent | Grade | Supplier |

| 2,2-Dimethyl-3-hydroxypropanal | Reagent | Commercially Available |

| Ethylene glycol | Anhydrous | Commercially Available |

| Camphorsulfonic acid (CSA) | Reagent | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Hydroxylamine hydrochloride | Reagent | Commercially Available |

| Sodium acetate | Anhydrous | Commercially Available |

| Acetic anhydride | Reagent | Commercially Available |

| Lithium aluminum hydride (LiAlH₄) | 1 M in THF | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Glassware should be oven-dried prior to use.

Step 1: Synthesis of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

This step involves an acid-catalyzed acetalization reaction between 2,2-dimethyl-3-hydroxypropanal and ethylene glycol to form the 1,4-dioxane ring. A Dean-Stark apparatus is employed to remove the water generated during the reaction, driving the equilibrium towards the product.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-3-hydroxypropanal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of camphorsulfonic acid (0.05 eq).

-

Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 3,3-dimethyl-1,4-dioxane-2-carbaldehyde.

Step 2: Synthesis of 3,3-Dimethyl-1,4-dioxane-2-carbonitrile

The aldehyde synthesized in the previous step is converted to a nitrile. This is a two-step, one-pot procedure involving the formation of an oxime followed by dehydration.

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyl-1,4-dioxane-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or a mixture of pyridine and ethanol.

-

Add a base, such as sodium acetate (1.5 eq), to the mixture and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

To the reaction mixture, carefully add a dehydrating agent, such as acetic anhydride, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxime intermediate is fully converted to the nitrile (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 3,3-dimethyl-1,4-dioxane-2-carbonitrile.

Step 3: Synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

The final step is the reduction of the nitrile to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction must be carried out under strictly anhydrous conditions.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Dissolve 3,3-dimethyl-1,4-dioxane-2-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 2,2-Dimethyl-3-hydroxypropanal | 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde | Ethylene glycol, CSA | 75-85% |

| 2 | 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde | 3,3-Dimethyl-1,4-dioxane-2-carbonitrile | Hydroxylamine HCl, Acetic anhydride | 60-70% |

| 3 | 3,3-Dimethyl-1,4-dioxane-2-carbonitrile | (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | LiAlH₄ | 80-90% |

Safety and Handling Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are essential for the reduction step. Ensure that all solvents are properly dried before use.

-

Quenching of LiAlH₄ is a highly exothermic process. Perform the quenching slowly and with adequate cooling to control the reaction.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the disappearance of the nitrile peak and the appearance of N-H stretches in the final product).

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. The described protocols are based on established and reliable chemical transformations, offering a practical guide for researchers in organic synthesis and medicinal chemistry. Adherence to the outlined procedures and safety precautions will enable the successful synthesis of this valuable building block for further chemical exploration.

References

Sources

Incorporating (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into peptide backbones

Application Note: Strategic Incorporation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into Peptide & Peptidomimetic Backbones

Executive Summary

This guide details the methodology for incorporating (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (CAS: 88277-83-2) into peptide and peptidomimetic sequences. Unlike standard

Instead, this scaffold is utilized to generate:

-

N-Substituted Glycine (Peptoid) Backbones: Serving as a side-chain surrogate via the submonomer method.[1]

-

Urea-Linked Peptidomimetics: Acting as a backbone spacer.

-

C-Terminal Caps: Modulating solubility and metabolic stability.

The 1,4-dioxane core offers a superior pharmacokinetic profile compared to morpholine (non-basic, higher polarity), while the 3,3-dimethyl substitution introduces significant steric constraint, locking the local conformation and improving proteolytic resistance.

Physicochemical Profile & Strategic Value

Before synthesis, it is critical to understand the steric and electronic environment of the building block.

| Property | Value / Description | Impact on Synthesis |

| Molecular Formula | MW: 145.20 g/mol | |

| Steric Environment | Neopentyl-like | The amine is attached to a methylene group adjacent to a quaternary carbon (C3). Nucleophilic attack will be kinetically slow. |

| Basicity | Non-basic ether oxygen | Unlike morpholine, the ring oxygen is not basic. No protonation at physiological pH. |

| Solubility | High (Water/Organic) | Enhances the solubility of hydrophobic peptide sequences. |

| Chirality | Racemic (typically) | Commercial sources are often racemic.[2] Chiral separation or diastereomeric separation after coupling may be required for clinical candidates. |

Application I: Peptoid Backbone Incorporation (Submonomer Method)

This is the primary method for inserting this amine "into" a backbone. By reacting the amine with a resin-bound bromoacetyl group, you create an N-substituted glycine unit. The dioxane ring becomes the side chain displayed on the nitrogen atom of the backbone.

Mechanism of Action

The synthesis relies on the Zuckermann Submonomer Method .

-

Acylation: Resin-bound amine is acylated with bromoacetic acid.[1]

-

Displacement: The bromine is displaced by the primary amine via

.

Critical Technical Insight: Due to the 3,3-dimethyl group, the amine is sterically hindered (neopentyl position). Standard room-temperature displacement protocols will likely result in incomplete coupling (<50% yield). Thermal acceleration is mandatory.

Protocol: Microwave-Assisted Peptoid Synthesis

Reagents:

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Acylation Soln: 1.2 M Bromoacetic acid in DMF + 0.9 M DIC (Diisopropylcarbodiimide).

-

Displacement Soln: 1.0 M (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in NMP (N-methyl-2-pyrrolidone).

-

Wash Solvents: DMF, DCM.[3]

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF) if necessary.

-

Acylation Step (Bromoacetylation):

-

Add Acylation Soln (5 mL per gram of resin).

-

Shake at Room Temperature for 20 min.

-

Note: Do not heat this step; bromoacetyl groups are unstable at high heat.

-

Wash: DMF (3x), DCM (3x), DMF (3x).[4]

-

-

Displacement Step (The Critical Step):

-

Add Displacement Soln (1.0 M Amine).

-

Reaction Conditions:

-

Microwave: 75°C, 50 Watts, 20 minutes.

-

Manual/Oven: 60°C for 2–4 hours (with agitation).

-

-

Why? The neopentyl steric hindrance requires energy to overcome the activation barrier for

.

-

-

Wash: DMF (3x), DCM (3x).

-

Chloranil Test: Perform a chloranil test (for secondary amines). A blue color indicates successful displacement (presence of the secondary amine).

-

Elongation: Proceed to the next bromoacetylation step or couple a standard Fmoc-amino acid (use HATU/HOAt for coupling to this hindered secondary amine).

Application II: Urea Backbone Linkage

To create a urea linkage ($ -NH-CO-NH- $) within the backbone, this amine reacts with an activated isocyanate or carbamate on the resin.

Protocol: Activated Carbamate Method

-

Activation of Resin-Bound Amine:

-

Treat resin-bound peptide (free amine) with DSC (N,N'-Disuccinimidyl carbonate) (5 eq) and DIPEA (5 eq) in DMF.

-

Reaction time: 45 min at RT.

-

Wash: DCM (5x) (Remove excess DSC thoroughly to prevent double-addition).

-

-

Coupling of Dioxane Amine:

-

Add (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (5 eq) and DIPEA (2 eq) in DMF.

-

Reaction time: 2 hours at RT (or 1 hour at 50°C).

-

Result: A urea linkage terminating the chain. To continue the backbone, the dioxane ring must have a second handle (e.g., a hydroxyl group for esterification), otherwise, this acts as a cap.

-

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for incorporating this building block.

Caption: Workflow for selecting the incorporation strategy based on the desired position in the peptide chain.

Quality Control & Validation

Due to the non-canonical nature of this modification, standard UV monitoring may be insufficient.

-

LC-MS Verification:

-

Mass Shift: Calculate the exact mass addition. The residue adds the mass of the amine minus one proton (if urea) or the mass of the N-alkyl glycine unit.

-

Fragment Ion: In MS/MS, look for the characteristic loss of the dioxane ring.

-

-

Chloranil Test (Qualitative):

-

After the displacement step in Peptoid synthesis, a positive Chloranil test (Dark Blue/Green) confirms the presence of the secondary amine. A negative test implies failed displacement (likely due to insufficient heat).

-

-

NMR (Proton):

-

Diagnostic signals: The gem-dimethyl singlet (approx 0.9–1.1 ppm) and the dioxane ring protons (3.4–3.8 ppm) are distinct from peptide backbone signals.

-

References

-

Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

-

Culf, A. S., & Ouellette, R. J. (2010).[1] Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries. Molecules, 15(8), 5282–5335.

-

PubChem Database. (2025).[5] Compound Summary: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine.[6] National Center for Biotechnology Information.

-

Horn, T., et al. (2004). Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis.[1][7] Bioconjugate Chemistry, 15(2), 428–435.

Sources

- 1. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine | C7H15NO2 | CID 146050058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Using (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in fragment-based drug design

Application Note: Leveraging (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in High-Fsp³ Fragment-Based Drug Design

Abstract

This application note details the strategic utilization of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine (referred to herein as DMDM-NH2 ) within Fragment-Based Drug Design (FBDD) campaigns. Unlike traditional "flat" aromatic fragments, DMDM-NH2 offers a high fraction of sp³-hybridized carbons (Fsp³), improved solubility, and a conformationally restricted scaffold due to the gem-dimethyl effect. This guide provides protocols for quality control, biophysical screening (STD-NMR), and parallel synthesis elaboration, positioning DMDM-NH2 as a premier scaffold for "escaping flatland" in early-stage discovery.

Introduction: The Strategic Value of DMDM-NH2

In modern FBDD, the industry is shifting away from purely aromatic, low-complexity fragments toward three-dimensional (3D) scaffolds.[1] This shift is driven by the correlation between higher Fsp³ scores and improved clinical success rates (Lovering et al., 2009).

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine represents an ideal "Next-Generation" fragment for three reasons:

-

Conformational Pre-organization: The gem-dimethyl group at the C3 position creates steric bulk that restricts the conformational freedom of the dioxane ring. This leverages the Thorpe-Ingold effect, reducing the entropic penalty (

) upon binding to a protein target. -

Physicochemical Balance: The 1,4-dioxane core acts as a polar, non-aromatic bioisostere. It lowers lipophilicity (LogP) while maintaining hydrogen bond accepting capabilities (via ether oxygens), improving the solubility profile of grown leads.

-

Defined Growth Vector: The primary methanamine group serves as a highly reactive, directional handle for rapid chemical elaboration (amide coupling, reductive amination, SNAr).

Table 1: Physicochemical Profile of DMDM-NH2

| Property | Value | Significance in FBDD |

| Molecular Weight | ~145.2 Da | Ideal for "Growing" strategies (Rule of 3 compliant). |

| ClogP | -0.2 to 0.5 | High water solubility; allows lipophilic additions later. |

| Fsp³ | 0.86 (6/7 carbons) | High 3D character; reduces promiscuous binding. |

| H-Bond Donors | 2 (Amine) | Key interaction points for acidic residues (Asp/Glu). |

| H-Bond Acceptors | 3 (2 Ethers, 1 Amine) | Water solvation and backbone interactions. |

| Rotatable Bonds | 1 (C-N bond) | Low flexibility = Lower entropic cost. |

Quality Control & Preparation Protocol

Objective: Ensure fragment integrity before screening. Primary amines can absorb atmospheric CO₂ to form carbamates or salts, leading to false negatives in screening.

Reagents:

-

DMDM-NH2 (Solid or Oil)

-

DMSO-d6 (99.9% D)

-

Phosphate Buffer (PBS), pH 7.4

Protocol:

-

Purity Check (qNMR): Dissolve 5 mg of DMDM-NH2 in 600 µL DMSO-d6. Acquire a 1H-NMR spectrum.

-

Checkpoint: Verify the integration of the gem-dimethyl singlet (approx. 0.9–1.2 ppm) against the methylene protons.

-

Warning: Look for a broad peak >8.0 ppm or shifts in the methylene signals, indicating carbamate formation. If present, treat the sample with dilute HCl and re-freebase or use freshly purchased stock.

-

-

Stock Preparation: Prepare a 200 mM stock solution in 100% DMSO.

-

Storage: Store at -20°C in small aliquots to minimize freeze-thaw cycles.

-

-

Aqueous Solubility Test: Dilute stock to 1 mM in PBS (pH 7.4).

-

Observation: The solution should remain clear. Turbidity suggests aggregation (unlikely for this hydrophilic fragment but critical to verify).

-

Biophysical Screening Protocol: Ligand-Observed NMR

Because DMDM-NH2 is a low-molecular-weight fragment, its binding affinity (

Experimental Logic: We utilize the magnetization transfer from the protein (saturated) to the transiently bound ligand. Only ligands that bind and exchange rapidly will show an STD signal.

Workflow Diagram (DOT):

Figure 1: STD-NMR workflow for detecting transient binding of DMDM-NH2.

Step-by-Step Protocol:

-

Sample Composition:

-

Protein: 5–10 µM (Target).

-

Ligand (DMDM-NH2): 500 µM – 1 mM (100-fold excess).

-

Buffer: D₂O/PBS buffer (minimize H₂O signal).

-

-

Pulse Sequence: Apply a train of Gaussian pulses for 2–3 seconds to saturate protein methyls (typically at 0 to -1 ppm) or aromatics (>7 ppm).

-

Note: Ensure the DMDM-NH2 gem-dimethyl signals do not overlap with the saturation frequency.

-

-

Data Acquisition:

-

Acquire On-Resonance (protein saturated) and Off-Resonance (control) spectra interleaved.

-

-

Analysis: Subtract On from Off.

-

Positive Hit: Signals corresponding to the gem-dimethyl or the methylene bridge appear in the difference spectrum.

-

Epitope Mapping: If the gem-dimethyl signal is stronger than the amine-adjacent methylene, the hydrophobic dimethyl region is likely the primary contact point with the protein pocket.

-

Chemical Elaboration: The "Grow" Strategy

Once binding is validated, the methanamine (-CH₂NH₂) serves as the vector. The goal is to grow into adjacent sub-pockets to increase potency (from mM to µM/nM).

Synthetic Logic: We employ Parallel Medicinal Chemistry (PMC) . The primary amine is reacted with a library of electrophiles (acids, sulfonyl chlorides, aldehydes).

Reactions:

-

Amide Coupling (High Priority):

-

Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

-

Rationale: Creates a stable amide bond; the carbonyl oxygen adds a new H-bond acceptor.

-

-

Reductive Amination:

-

Reagents: Aldehyde (R-CHO), NaBH(OAc)₃, DCE.

-

Rationale: Retains the basicity of the amine (can be protonated to interact with Asp/Glu).

-

-

Urea Formation:

-

Reagents: Isocyanate (R-NCO), DCM.

-

Rationale: Adds both H-bond donor and acceptor character.

-

Elaboration Workflow (DOT):

Figure 2: Fragment-to-Lead elaboration workflow using the amine vector.

Case Study Application: Targeting a Kinase Hinge

Hypothetical Scenario based on structural logic: A researcher targets a kinase where the hinge region contains a specific Methionine gatekeeper.

-

Docking: DMDM-NH2 is docked. The ether oxygens of the dioxane ring act as the hinge binder (acceptor).

-

Vector: The methanamine points towards the solvent-exposed region or the ribose pocket.

-

Elaboration: The amine is coupled with a heteroaromatic acid (e.g., pyrazole-carboxylic acid).

-

Result: The gem-dimethyl group occupies a small hydrophobic pocket near the gatekeeper, providing selectivity over other kinases that lack space for the bulky dimethyls. The new amide tail picks up additional interactions in the solvent channel.

-

Outcome: Potency improves from 2 mM (fragment) to 5 µM (lead).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery, 15, 605–619. Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

-

Enamine Ltd. (2025). Fsp3-enriched Fragment Libraries. Link

-

Bolchi, C., et al. (2020).[2] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[2] European Journal of Medicinal Chemistry, 200, 112419.[2] Link

Sources

Application Note: Reaction Optimization for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Derivatives

Abstract

This application note details the process development and reaction optimization for the synthesis of (3,3-dimethyl-1,4-dioxan-2-yl)methanamine , a high-value pharmacophore in modern medicinal chemistry. Due to the steric bulk imposed by the gem-dimethyl group, standard Williamson ether synthesis protocols often fail, leading to low yields or polymerization. This guide introduces a robust, scalable Two-Phase Cyclization Protocol that leverages the Thorpe-Ingold effect while mitigating steric hindrance during nucleophilic attack. We provide critical insights into regiocontrol, impurity management, and downstream functionalization to the primary amine.

Introduction & Scientific Rationale

The Pharmacophore

The 1,4-dioxane ring is a classic bioisostere for morpholine, piperidine, and cyclohexane rings, offering improved water solubility and distinct metabolic stability profiles. The introduction of a gem-dimethyl group at the C3 position serves two critical functions:

-

Conformational Locking: via the Thorpe-Ingold effect , which restricts bond rotation and pre-organizes the molecule for binding to target proteins (e.g., kinases).

-

Metabolic Blocking: The methyl groups protect the adjacent C-H bonds from cytochrome P450-mediated oxidation, extending the half-life of the drug candidate.

The Synthetic Challenge

Synthesizing 2,3-disubstituted dioxanes is kinetically challenging. The gem-dimethyl group creates significant steric hindrance, impeding the intermolecular attack required for ring closure. Standard protocols using strong bases often result in elimination side products or oligomerization of the starting diol.

Retrosynthetic Strategy

Our optimized route bypasses the direct alkylation of hindered alcohols. Instead, we utilize a Lewis Acid-catalyzed epoxide opening followed by a base-mediated intramolecular displacement.

Figure 1: Retrosynthetic dissection of the target molecule highlighting the critical intermediate.

Phase 1: Constructing the Dioxane Core

Objective: Synthesis of (3,3-dimethyl-1,4-dioxan-2-yl)methanol.

Mechanism & Causality

The reaction proceeds via the opening of epichlorohydrin by 2,2-dimethyl-1,3-propanediol.

-

Why Lewis Acid? A Lewis acid (e.g., BF3·OEt2) activates the epoxide oxygen, making the ring susceptible to attack by the hindered diol. This is superior to basic conditions, which would require deprotonating a hindered alcohol.

-

Regioselectivity: The nucleophile attacks the least hindered carbon of the epoxide (C3 of epichlorohydrin), which is crucial. Attack at the substituted carbon would lead to the wrong isomer.

Experimental Protocol (Optimized)

Reagents:

-

2,2-Dimethyl-1,3-propanediol (1.0 equiv)

-

Epichlorohydrin (1.2 equiv)

-

BF3·OEt2 (0.05 equiv) - Catalyst

-

NaOH (50% aq. solution, 2.5 equiv)

Step-by-Step Workflow:

-

Catalyst Activation: In a dry reactor under N2, dissolve 2,2-dimethyl-1,3-propanediol in Toluene (5V). Cool to 0–5°C. Add BF3·OEt2 dropwise.

-

Control Point: Exotherm management. Maintain T < 10°C.

-

-

Epoxide Addition: Add Epichlorohydrin slowly over 1 hour.

-

Rationale: Slow addition prevents the homopolymerization of epichlorohydrin.

-

-

Ring Opening: Warm to 45°C and stir for 4 hours. Monitor consumption of epoxide by GC-FID.

-

Target: >95% conversion to the chlorohydrin intermediate.

-

-

Cyclization (The Critical Step): Cool to 20°C. Add 50% NaOH solution and tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv) as a phase transfer catalyst.

-

Heating: Heat to 85°C for 12 hours.

-

Mechanism:[3] The Phase Transfer Catalyst shuttles hydroxide ions into the organic layer, deprotonating the alcohol, which then displaces the chloride to close the ring.

-

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4 and concentrate. Distill under reduced pressure (approx. 80°C @ 10 mbar) to obtain the alcohol.

Data Summary: Solvent Screening for Cyclization

| Solvent | Base | Temp (°C) | Yield (%) | Purity (GC) | Notes |

| Toluene | 50% NaOH | 85 | 82% | 96% | Best balance of rate/purity. |

| THF | NaH | 65 | 45% | 88% | Low conversion; salt precipitation issues. |

| DMF | K2CO3 | 100 | 60% | 91% | Difficult solvent removal; colored impurities. |

| DCM | NaOH | 40 | <10% | N/A | Temperature too low for hindered cyclization. |

Phase 2: Functionalization to the Amine

Objective: Convert the alcohol to the primary amine via the azide.

Activation & Displacement

Direct amination of hindered alcohols is poor. We employ a Mesylate (Ms) activation followed by Azide displacement.

Protocol:

-

Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C.

-

Note: The reaction is fast (< 2 hours). Quench with NaHCO3.

-

-

Azidation: Dissolve the crude mesylate in DMF. Add NaN3 (1.5 equiv). Heat to 90°C for 6 hours.

-

Safety:Do not use DCM with azides (risk of diazidomethane). Use a blast shield.

-

-

Staudinger Reduction:

-

Add PPh3 (1.2 equiv) to the azide solution (THF/Water 10:1).

-

Stir at RT until N2 evolution ceases (approx. 3 hours).

-

Heat to 50°C for 1 hour to hydrolyze the aza-ylide intermediate.

-

Process Optimization Logic (DoE)

The following decision tree illustrates the logic applied during optimization to maximize yield and safety.

Figure 2: Decision matrix comparing traditional polar aprotic cyclization vs. the optimized biphasic PTC method.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Polymerization of Epichlorohydrin | Reduce addition rate; Ensure T < 10°C during addition. |

| Incomplete Cyclization | Poor phase transfer | Increase agitation speed (RPM); Verify TBAHS quality. |

| Azide Step Stalled | Steric hindrance at C2 | Increase temperature to 95°C; Switch solvent to DMSO. |

| Emulsion in Workup | Surfactant formation | Filter through Celite; Add saturated brine; Use warm toluene. |

References

-

Thorpe-Ingold Effect in Cyclization

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

-

-

Synthesis of Substituted 1,4-Dioxanes

-

ChemicalBook. (2011). Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride (Patent CN101985441B).Link

-

-

Epichlorohydrin Ring Opening Mechanisms

-

Staudinger Reduction Protocol

-

Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

-

Sources

- 1. 3,6-Dimethyl-1,4-dioxane-2,5-dione | 95-96-5 | Benchchem [benchchem.com]

- 2. 1,4-Dioxane-2,5-dione,3,6-dimethyl-, (3R,6S)- synthesis - chemicalbook [chemicalbook.com]

- 3. US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Solving solubility issues of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in organic solvents

Technical Support Center: (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Introduction: Navigating the Solubility of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Welcome to the dedicated technical support guide for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. This molecule, with its unique combination of a primary amine, a dioxane (cyclic ether) structure, and sterically hindering dimethyl groups, presents a distinct solubility profile that can be challenging for researchers in synthetic chemistry and drug development. Its amphiphilic nature—possessing both polar and nonpolar regions—requires a nuanced approach to solvent selection.

This guide is designed to provide you with a framework for understanding and systematically overcoming solubility issues. We will move from foundational principles to actionable troubleshooting protocols, empowering you to achieve stable and effective solutions for your experimental needs.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of any compound is dictated by its structure. Before attempting to dissolve (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, it is crucial to understand its key chemical features. The principle of "like dissolves like" is fundamental; polar solvents are effective for polar solutes, and nonpolar solvents for nonpolar solutes.[1][2]

Table 1: Predicted Physicochemical Properties and Their Impact on Solubility

| Feature | Structural Component | Predicted Property | Impact on Solubility |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | Strong | Promotes solubility in protic polar solvents (e.g., alcohols, water) that can accept hydrogen bonds.[3] |

| Hydrogen Bond Acceptor | Amine (-NH₂) & Dioxane Ether (-O-) | Strong | Enhances solubility in polar solvents, especially those that can donate hydrogen bonds (protic solvents). The ether linkages contribute significantly to its polar character.[3] |

| Basicity | Primary Amine (-NH₂) | Weak Lewis Base | Allows for pH-mediated solubility enhancement. In acidic conditions, it can form a protonated ammonium salt, which is significantly more soluble in polar solvents. |

| Hydrophobicity | Dimethyl Group & Carbon Backbone | Moderate | The alkyl portions of the molecule create nonpolar regions, contributing to solubility in organic solvents with some nonpolar character and limiting its solubility in highly polar solvents like water. |

Expert Insight: Beyond Polarity with Hansen Solubility Parameters (HSP)

For a molecule with mixed characteristics like this, a simple polarity index can be misleading. We recommend considering Hansen Solubility Parameters (HSP), which deconstruct solubility into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[4][5] This framework is invaluable for rationally selecting solvents or designing co-solvent blends to precisely match the solute's properties, a key strategy in pharmaceutical development.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility expectation for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine? A: Based on its structure, the compound is expected to have good solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[3][8] Its solubility in nonpolar solvents such as hexane or toluene will likely be limited due to the strong polar contributions of the amine and ether groups.

Q2: Why is my compound immiscible with hexane? A: Hexane is a nonpolar solvent, capable only of weak van der Waals interactions. The primary amine and dioxane ether groups in your molecule require strong dipole-dipole interactions and hydrogen bonding to be effectively solvated.[9] The significant mismatch in intermolecular forces prevents dissolution.

Q3: The compound is only sparingly soluble in water. Shouldn't the amine group make it water-soluble? A: While the primary amine can form hydrogen bonds with water, the solubility of amines decreases as the size of the hydrophobic alkyl part increases. The carbon backbone and the dimethyl groups create a significant nonpolar region that resists solvation by water, leading to limited solubility.

Q4: I tried heating the solution, and the compound dissolved, but it crashed out upon cooling. What happened? A: You created a supersaturated solution. The solubility of most solid compounds increases with temperature.[9] By heating, you dissolved more solute than is stable at room temperature. Upon cooling, the solution could no longer hold the excess solute, causing it to precipitate. This indicates you are above the compound's standard saturation point in that solvent.

Section 3: Systematic Troubleshooting Guide

Encountering solubility issues is a common experimental hurdle. This section provides a logical, step-by-step process to diagnose and solve these problems.

Problem: My compound will not dissolve at the desired concentration in my selected solvent.

This is the most frequent challenge. Before proceeding to complex solutions, a quick assessment is necessary.

The first step is to rule out common oversights. The following workflow provides a logical sequence for your initial investigation.

Caption: Initial diagnostic workflow for solubility failures.

If this initial assessment does not resolve the issue, proceed to the following solution pathways.

Solution Pathway 1: Systematic Solvent Screening

Causality: Your initial solvent choice may not be an optimal match for the compound's specific blend of polar, nonpolar, and hydrogen-bonding characteristics. A systematic screen is the most reliable way to identify a suitable solvent.

Experimental Protocol: Small-Scale Solubility Screening

-

Preparation: Weigh approximately 5-10 mg of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine into several small, labeled vials (e.g., 1.5 mL glass vials).

-

Solvent Selection: Choose a representative set of solvents from different classes. See Table 2 for suggestions.

-

Initial Addition: Add a measured aliquot of the first solvent (e.g., 100 µL) to the corresponding vial.

-

Agitation: Mix vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.

-

Titration: If not fully dissolved, continue adding solvent in measured aliquots (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

-

Calculation: Calculate the approximate solubility (e.g., in mg/mL).

-

Repeat: Repeat steps 3-7 for each selected solvent.

Table 2: Recommended Solvents for Screening

| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Key Interaction Feature |

| Polar Protic | Methanol | 65 | 5.1 | Excellent H-bond donor/acceptor |

| Ethanol | 78 | 5.2 | Good H-bond donor/acceptor | |

| Isopropanol | 82 | 3.9 | Moderate H-bond donor/acceptor | |

| Polar Aprotic | Dichloromethane (DCM) | 40 | 3.1 | Dipole interactions, no H-bond donation |

| Tetrahydrofuran (THF) | 66 | 4.0 | H-bond acceptor (ether) | |

| Acetonitrile (ACN) | 82 | 5.8 | Strong dipole, weak H-bond acceptor | |

| Dimethylformamide (DMF) | 153 | 6.4 | Strong dipole, strong H-bond acceptor | |

| Dimethyl sulfoxide (DMSO) | 189 | 7.2 | Very strong dipole, strong H-bond acceptor | |

| Nonpolar | Toluene | 111 | 2.4 | Aromatic π-π interactions |

| Hexane / Heptane | 69 / 98 | 0.0 | Van der Waals forces only |

(Data compiled from various sources, including[10])

Solution Pathway 2: Co-Solvency

Causality: It is often the case that no single solvent provides the perfect environment. Co-solvency involves blending two or more miscible solvents to create a mixture with finely tuned properties that better match the solute's needs.[11] This is a powerful technique for dissolving compounds with mixed polarity.

Caption: Conceptual model of a co-solvent strategy.

Experimental Protocol: Co-Solvent Titration

-

Identify Leads: From your solvent screen, identify one solvent in which the compound is highly soluble (Solvent A) and another miscible solvent in which it is poorly soluble (Solvent B). A common pair is a good organic solvent and an aqueous buffer or anti-solvent.

-

Initial Dissolution: Dissolve a known mass of your compound in a minimal volume of Solvent A to create a concentrated stock solution.

-

Titration: Slowly add Solvent B (the "anti-solvent") to the stock solution while stirring.

-

Observe Precipitation: Note the volume of Solvent B at which the solution becomes cloudy or precipitation begins. This defines the boundary of your solubility window.

-

Optimization: Prepare several small-scale mixtures of Solvent A and Solvent B in different ratios (e.g., 90:10, 80:20, 70:30) and test the solubility of your compound in each to find the optimal ratio that maximizes solubility.

Solution Pathway 3: pH Modification

Causality: The primary amine group on your molecule is basic and will accept a proton (H+) in an acidic environment. This forms an ammonium salt, which is an ionic species. Ionic compounds are typically much more soluble in polar solvents than their neutral counterparts. This is one of the most effective methods for increasing the solubility of basic compounds.

Experimental Protocol: pH Adjustment for Solubility

-

Solvent Selection: Choose a polar solvent in which the compound has at least minimal solubility (e.g., water, methanol, or an ethanol/water mixture).

-

Dispersion: Suspend a known amount of your compound in the chosen solvent to create a slurry.

-

Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl or 1% acetic acid in the same solvent) dropwise.

-

Monitor pH & Clarity: Monitor the pH of the slurry (using a pH meter or pH paper) and observe the clarity of the solution.

-

Endpoint: Continue adding acid until the compound fully dissolves. Record the final pH.

-

Caution: Be aware that altering the pH may affect the stability of your compound or its suitability for downstream applications. Always perform a stability check on the final solution. This method is not suitable if the free-base form of the amine is required for your reaction.

References

-

West, T. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

Jassim, M. B. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

-

Jassim, M. B. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Pharmaceutical and Cosmetic Preparations. [Link]

-

Koliadych, O., et al. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Farmatsevtychnyi zhurnal. [Link]

-

UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. University College London. [Link]

-

Pharmapproach. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]

-

Singh, S., & Kaur, H. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

-

Kumar, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

IJSDR. (2023). Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

-

NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

Vapourtec. (n.d.). Solvent Miscibility Chart. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. quora.com [quora.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. science.rsu.lv [science.rsu.lv]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijpbr.in [ijpbr.in]

- 10. vapourtec.com [vapourtec.com]

- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

Technical Support Center: Purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Intermediates

Welcome to the technical support center for the purification of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this valuable compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve issues.

Question 1: My final product, (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, shows persistent impurities after distillation. What are the likely culprits and how can I remove them?

Answer:

Persistent impurities following the distillation of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine are often structurally similar byproducts from the synthesis. Common contaminants can include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions.

Common Impurities and Their Removal:

| Impurity | Likely Source | Recommended Purification Strategy |

| Starting Aldehyde/Ketone | Incomplete reductive amination | A secondary purification by flash column chromatography on silica gel is often effective.[1] |

| N-Oxide of the Amine | Oxidation of the amine during workup or storage | Treatment with a mild reducing agent, followed by re-purification, can be effective. Store the purified amine under an inert atmosphere. |

| Dimeric or Polymeric Byproducts | Side reactions during synthesis | Fractional distillation under reduced pressure may separate these higher boiling point impurities. |

| Ring-Opened Byproducts | Cleavage of the dioxane ring under acidic or harsh thermal conditions | Careful control of pH and temperature during synthesis and purification is crucial. If present, chromatographic separation is the most likely solution. |

Experimental Protocol: Flash Column Chromatography for Amine Purification

Flash chromatography can be challenging for amines due to their basicity and interaction with acidic silica gel.[2] Here is a protocol designed to mitigate these issues:

-

Column Packing: Use a silica gel slurry packed in a non-polar solvent like hexane.

-

Solvent System: A gradient of ethyl acetate in hexane is a good starting point. To minimize peak tailing, add a small amount of a competing amine, such as triethylamine (0.1-1% v/v), to the mobile phase.[3]

-

Sample Loading: Dissolve the crude amine in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Gradually increase the polarity of the mobile phase to elute the desired amine.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the pure product.

Question 2: I am observing significant foaming during the workup and extraction of my amine intermediate. What causes this and how can I prevent it?

Answer:

Foaming is a frequent issue when working with amines, often caused by the presence of surfactants or other contaminants in the reaction mixture.[4] It can also be exacerbated by vigorous agitation during extractions.

Causes and Solutions for Foaming:

| Cause | Solution |

| Presence of Surfactant-like Impurities | Add a small amount of a defoaming agent, such as a silicone-based antifoam. Alternatively, allow the mixture to stand, and the foam may break on its own. |

| Vigorous Shaking During Extraction | Gently invert the separatory funnel instead of shaking vigorously. This will still allow for efficient extraction while minimizing emulsion and foam formation. |

| High Concentration of Amine Salt | Dilute the reaction mixture with more solvent before extraction. This can reduce the concentration of the species causing the foaming. |

Question 3: My recrystallization of an amine intermediate is failing to produce crystals, or is yielding an oil. What can I do to induce crystallization?

Answer:

Recrystallization of amines can be tricky due to their polarity and potential for strong intermolecular interactions.[5] Oiling out is a common problem.

Troubleshooting Recrystallization:

-

Solvent Selection is Key: The principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6] Experiment with a range of solvents and solvent mixtures. For amines, consider solvents like isopropanol, acetonitrile, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or diethyl ether.

-

Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:[6]

-

Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

-

Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

-

Cooling Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Slow cooling often leads to larger, purer crystals.[6]

-

-

Consider Salt Formation: Amines can often be purified by converting them to a salt (e.g., hydrochloride or acetate), recrystallizing the salt, and then neutralizing it to recover the free amine.[5][7] This can significantly alter the solubility and crystallization properties.

Experimental Protocol: Recrystallization of an Amine Salt

-

Dissolve the crude amine in a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of an acid (e.g., HCl in isopropanol or acetic acid) until the pH is acidic.

-

Heat the solution to dissolve any precipitated salt.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8]

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is excellent for assessing the purity of volatile amines and identifying volatile impurities.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a versatile technique for non-volatile impurities. For amines, using a column with a stationary phase designed for basic compounds or adding a modifier to the mobile phase can improve peak shape.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a reference standard.[8]

-

Titration: Acid-base titration is a simple and accurate method to determine the molar concentration of the amine functional group.[8]

Q2: How should I properly store purified (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine to prevent degradation?

A2: Amines, in general, are susceptible to oxidation and can react with atmospheric carbon dioxide.[7] To ensure the long-term stability of your purified compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For extra precaution, especially for long-term storage, refrigeration is recommended.

Q3: Are there any specific safety precautions I should take when working with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine and its intermediates?

A3: Yes, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Amines can be corrosive and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using.

Visualizing Purification Workflows

A logical approach to purification is essential for achieving high purity in a time-efficient manner. The following diagram illustrates a typical decision-making workflow for the purification of a crude amine intermediate.

Caption: A decision tree for the purification of amine intermediates.

References

-

Groppi, F., et al. (2019). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 617(1-2), 1-21. [Link]

-

Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 28(3), 485-496. [Link]

-

Scribd. Amine Treating - Troubleshooting Guide. [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

-

Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 28(3), 485-496. [Link]

-

Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

-

Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

-

ResearchGate. How could I distille dioxane?. [Link]

-

Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

-

Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog. [Link]

-

ResearchGate. How could I recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

National Center for Biotechnology Information. (2020). Toxicological Profile for 1,4-Dioxane. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

- Google Patents. (1986).

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

NurdRage. (2017). Make Dioxane from Antifreeze. YouTube. [Link]

-

ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

-

University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]

- Google Patents. (2021).

-

Wired Chemist. Recrystallization. [Link]

-

New York State Department of Health. (2019). Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. [Link]

-

Organic Syntheses. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

- Google Patents. (2012). Synthesis process of (2R)-(1,4-dioxane-2-yl).

-

Royal Society of Chemistry. (2015). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. RSC Advances, 5(10), 7435-7438. [Link]

-

National Center for Biotechnology Information. (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biotage.com [biotage.com]

- 3. biotage.com [biotage.com]

- 4. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. Recrystallization [wiredchemist.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Handling (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Salts

Case ID: HYGRO-DIOX-001 Status: Open Priority: High (Impact on Stoichiometry & Yield) Subject: Troubleshooting hygroscopicity, weighing errors, and storage of dioxane-amine salts.

Executive Summary: The Nature of the Beast

You are likely working with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine Hydrochloride . While the dioxane ring itself is chemically robust (an ether), the primary amine hydrochloride moiety is notoriously hygroscopic and potentially deliquescent .

The Core Problem: The salt lattice energy is easily overcome by the hydration energy of atmospheric water. This leads to:

-

Stoichiometric Drift: You think you are adding 1.0 equiv, but you are adding 0.8 equiv of amine and 0.2 equiv of water.

-

Reagent Hydrolysis: The absorbed water hydrolyzes sensitive coupling reagents (e.g., acid chlorides, activated esters) before they react with the amine.

-

Physical Handling: The powder turns into a sticky gum, making transfer impossible.

This guide provides the protocols to stabilize, weigh, and recover your material.[1][2]

Module 1: Intake & Storage (First Line of Defense)

Q: My material arrived, and it looks fine. How do I keep it that way?

A: The clock starts the moment you break the supplier's seal. Do not store this salt in the original bottle without secondary protection.

The "Double-Barrier" Protocol

-

Primary Container: Ensure the cap has a Teflon/PTFE liner. Parafilm is permeable to water vapor over time; do not rely on it alone.

-

Secondary Environment: Place the primary bottle inside a vacuum desiccator containing active desiccant (Phosphorous Pentoxide

is best; Indicating Silica Gel is acceptable but slower). -

Inert Gas: If possible, backfill the bottle with Argon (heavier than air) before closing.

Warning: Do not store in a standard fridge/freezer unless the container is hermetically sealed (e.g., heat-sealed foil bag). A cold bottle opened in warm lab air will act as a condenser, instantly soaking the salt.

Module 2: Precision Weighing (The Common Pain Point)

Q: The mass keeps increasing on the balance while I weigh it. What do I do?

A: You are observing rapid hydration kinetics. You must switch from "Static Weighing" to "Difference Weighing" or "Solvent Handling."

Method A: Weighing by Difference (For Solid Transfer)

Use this when you need solid material in the reaction vessel.

-

Dry a capped vial containing the bulk salt (see Module 4).

-

Tare the balance to zero.[3]

-

Place the entire capped vial on the balance. Record Mass

. -

Remove vial, quickly transfer an estimated amount to your reaction, and recap immediately.[2]

-

Weigh the capped vial again. Record Mass

. -

Mass Added =

.-

Why this works: The balance never sees the open hygroscopic material, eliminating drift from moisture absorption during the read time.

-

Method B: Stock Solution (Recommended)

Use this for high-throughput or repeated reactions.

Dissolve the entire bottle (or a large batch) into a dry solvent (e.g., MeOH, DMSO, or DMF) to create a stock solution of known concentration (e.g., 1.0 M).

-

Benefit: Liquids are easier to handle than sticky solids.

-

Storage: Store over 3Å or 4Å molecular sieves to keep it anhydrous.

Visual Workflow: Weighing Strategy

Figure 1: Decision matrix for handling hygroscopic salts to ensure accurate stoichiometry.

Module 3: Stoichiometry & Reaction Troubleshooting

Q: My amide coupling yield is low (30-50%). Could the water be the cause?

A: Yes. If your salt has absorbed 10% water by weight, you are undercharging the amine and introducing a nucleophile (water) that destroys your activated ester.

The Correction Factor

If you cannot dry the material immediately, you must determine the water content (Karl Fischer Titration is best; NMR is a backup) and adjust your calculations.

NMR Check: Run a proton NMR in

-

Look for a broad singlet (exchangeable) that does not integrate to the expected amine/ammonium count.

-

Look for the distinct

peak in DMSO (usually around 3.33 ppm, but shifts with concentration/pH).

Stoichiometry Adjustment Table:

| Water Content (wt%) | Actual MW ( g/mol ) | Correction Factor | Action Required |

| < 1% | ~181.6 (Pure HCl salt) | 1.00 | None. Proceed. |

| 5% | ~191.1 | 1.05 | Multiply weighed mass by 1.05 to get target moles. |

| 10% | ~201.7 | 1.11 | CRITICAL: Add excess coupling reagent (1.2 equiv) to account for hydrolysis. |

| > 15% | N/A | N/A | STOP. Material is compromised. Dry immediately. |

Note: Assumes (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine HCl MW ≈ 181.66 g/mol .

Module 4: Recovery & Drying Protocols

Q: It turned into a goo/paste. Can I save it?

A: Yes. The dioxane ring is stable. The salt has just deliquesced.

Protocol A: Vacuum Oven (Fastest)

-

Container: Spread the material thin in a wide-mouth glass vial or watch glass.

-

Temp: Set oven to 40–50°C . (Do not exceed 60°C initially to avoid melting the hydrated crystal phase).

-

Vacuum: Apply full vacuum (< 5 mbar).

-

Duration: 12–24 hours.

-

Check: Material should return to a free-flowing white powder.

Protocol B: Chemical Desiccation (Gentle)

-

Place the open vial in a desiccator.[4]

-

Desiccant: Phosphorous Pentoxide (

) is required. Silica gel is too weak for deliquesced amines. -

Leave for 48 hours.

Protocol C: Azeotropic Drying (If you need to react NOW)

If you cannot wait for oven drying:

-

Dissolve the wet "goo" in Toluene (or Benzene/DCM if solubility permits).

-

Rotovap down to dryness. The solvent will carry the water away (azeotrope).

-

Repeat 3x.

-

Redissolve in your anhydrous reaction solvent.

Visual Workflow: Drying Decision Tree

Figure 2: Workflow for recovering wet amine salts based on experimental urgency.

References & Authority

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic salts and solvents).

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Materials. (General protocols for weighing and storage).

-

Hiranuma. Determination of Water Content in Amines Using Karl Fischer Titration. (Specifics on buffering amine titrations).

-

Gabriel, C. M., et al. (2015).[7] Amide and Peptide Bond Formation in Water. Organic Letters. (Discusses the impact of water on coupling reagents).

Sources

- 1. Tips & Tricks [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]

Technical Support Center: Amide Coupling with (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Welcome to the technical support center for amide coupling reactions involving (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to minimize side reactions and optimize your synthetic outcomes. The unique structure of this amine, featuring a sterically hindered primary amine adjacent to an acid-sensitive acetal, presents specific challenges that require careful consideration of reaction conditions and reagent selection.

I. Understanding the Challenges: A Proactive Approach to Troubleshooting

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine that can lead to side reactions.

-

Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the amine-bearing carbon creates significant steric bulk. This can hinder the approach of the amine to the activated carboxylic acid, slowing down the desired amide bond formation and potentially allowing side reactions to become more prominent. For sterically hindered amines, standard coupling reagents may be inefficient.[1][2] More potent coupling reagents are often required to overcome the high activation energy barrier.[3]

-

Acid Sensitivity of the 1,4-Dioxane Ring: The 1,4-dioxane ring is a cyclic acetal. Acetals are susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and the formation of unwanted byproducts.[4] This is a critical consideration when choosing coupling reagents and additives, as many standard protocols utilize acidic conditions or generate acidic byproducts.

-

Common Amide Coupling Side Reactions: Beyond the specific challenges of this amine, general side reactions associated with amide bond formation, particularly when using carbodiimide reagents, must be considered:

-

N-Acylurea Formation: A common side reaction with carbodiimides (e.g., DCC, EDC) where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[5]

-

Racemization: If the carboxylic acid partner is chiral, racemization at the alpha-carbon can occur, especially with highly activating coupling conditions.[6]

-

Dehydration of Primary Amides: If the carboxylic acid partner contains a primary amide (e.g., asparagine, glutamine), dehydration to the corresponding nitrile can be a significant side reaction.[6]

-

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your coupling reactions in a direct question-and-answer format.

Question 1: My reaction is very slow or is not going to completion, even with a standard carbodiimide coupling agent like EDC/HOBt. What is the likely cause and how can I improve the conversion?

Answer:

The primary culprit here is likely the steric hindrance of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine. Standard carbodiimide reagents may not be potent enough to facilitate the coupling of this sterically demanding amine at a reasonable rate.

Recommended Solutions:

-

Switch to a More Potent Coupling Reagent: For sterically hindered couplings, uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][7] These reagents form highly reactive activated esters that can overcome the steric barrier. For extremely challenging cases, consider the in-situ generation of acyl fluorides.[8]

-

Optimize Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this must be done with caution to avoid decomposition of reagents and products. A modest increase to 40-50 °C is a reasonable starting point. Microwave-assisted synthesis can also be a powerful tool for accelerating slow reactions.[1]

-

Pre-activation of the Carboxylic Acid: In a separate vessel, pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (1-5 minutes) before adding the amine. This ensures the activated species is readily available for reaction with the sterically hindered amine.

-

Increase Reaction Time: Due to steric hindrance, the reaction may simply require more time to reach completion. Monitor the reaction by a suitable technique (e.g., LC-MS, TLC) and allow it to proceed for an extended period (e.g., 12-24 hours) if necessary.

Question 2: I am observing a significant amount of an unknown byproduct with a lower molecular weight than my expected product. What could this be and how can I prevent its formation?

Answer:

This is a strong indication of the acid-catalyzed hydrolysis of the 1,4-dioxane ring. Many coupling protocols generate acidic byproducts (e.g., HCl from the use of EDC hydrochloride) or are run under acidic conditions, which can cleave the acetal.

Recommended Solutions:

-